molecular formula C20H24N2O2 B12736008 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine CAS No. 83823-53-4

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine

Katalognummer: B12736008
CAS-Nummer: 83823-53-4
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: GWNAQYBPVVSBAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazines It is characterized by the presence of a benzopyran ring fused to a piperazine ring, with a methoxyphenyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydro-2H-1-benzopyran with 2-methoxyphenylpiperazine under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine
  • 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-methoxyphenyl)piperazine
  • 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-chlorophenyl)piperazine

Uniqueness

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

83823-53-4

Molekularformel

C20H24N2O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

1-(3,4-dihydro-2H-chromen-3-yl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C20H24N2O2/c1-23-20-9-5-3-7-18(20)22-12-10-21(11-13-22)17-14-16-6-2-4-8-19(16)24-15-17/h2-9,17H,10-15H2,1H3

InChI-Schlüssel

GWNAQYBPVVSBAP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CC4=CC=CC=C4OC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.